molecular formula C11H12N2O3 B5560724 ethyl (2-benzylidenehydrazino)(oxo)acetate

ethyl (2-benzylidenehydrazino)(oxo)acetate

Cat. No. B5560724
M. Wt: 220.22 g/mol
InChI Key: IJGALUGRGGOVDY-XYOKQWHBSA-N
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Description

Ethyl (2-benzylidenehydrazino)(oxo)acetate is a chemical compound with the molecular formula C11H12N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, structurally related to ethyl (2-benzylidenehydrazino)(oxo)acetate, were synthesized and assessed for their biological activities. These compounds were found to exhibit significant antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities in vitro and in animal models. Notably, certain hydrazones within this class demonstrated promising antiplatelet and antioxidant properties without toxic risks such as mutagenicity, oncogenicity, reproductive toxicity, or local irritation, indicating their potential as therapeutic agents (Gurevich et al., 2020).

Peptide Synthesis

Oxyma, ethyl 2-cyano-2-(hydroxyimino)acetate, was tested as an additive in the carbodiimide approach for peptide bond formation. Its performance was superior in inhibiting racemization and showed impressive coupling efficiency, outperforming HOBt and being at least comparable to HOAt. This demonstrated Oxyma's utility in automated and manual peptide synthesis, highlighting its potential as a safer alternative to benzotriazole-based additives due to a lower risk of explosion (Subirós‐Funosas et al., 2009).

Oxidation Potentials and Kinetic Studies

A study on benzene and its derivatives, including those structurally similar to ethyl (2-benzylidenehydrazino)(oxo)acetate, focused on accurate determination of oxidation potentials using nanosecond transient absorption methods. This research contributes to understanding the electron-transfer kinetics and thermodynamics of radical cations, providing insights into the oxidative properties of benzene derivatives, which are crucial for designing more effective and safer chemical processes and materials (Merkel et al., 2009).

properties

IUPAC Name

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGALUGRGGOVDY-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate

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